3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the use of a nucleophilic substitution reaction to introduce the fluorine atoms into the bicyclic structure. This is followed by a Friedel-Crafts acylation to attach the methanone group to the phenyl ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the methanone group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features but different functional groups.
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure but different substituents.
Uniqueness
3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane is unique due to its bicyclic structure and the presence of multiple fluorine atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high specificity and stability.
Properties
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO/c21-16-7-5-14(6-8-16)13-1-3-15(4-2-13)20(24)23-18-9-10-19(23)12-17(22)11-18/h1-8,17-19H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECUINFMCPONRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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